1-(4-Ethoxy-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethoxy-2-mercaptophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The ethoxy group and propanone moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Methoxy-2-mercaptophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxy-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(4-Ethoxy-2-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(4-ethoxy-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-10(12)9-6-5-8(13-4-2)7-11(9)14/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
CYSIBDJJPTVLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)S |
Origin of Product |
United States |
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